molecular formula C13H14F3NO3S B12637885 N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide CAS No. 918810-38-5

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide

Cat. No.: B12637885
CAS No.: 918810-38-5
M. Wt: 321.32 g/mol
InChI Key: YITCZZXEWFEAJH-UHFFFAOYSA-N
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Description

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide is a synthetic organic compound featuring a trifluoroacetamide core linked to a cyclobutanesulfonyl-substituted benzyl group. The cyclobutanesulfonyl moiety introduces steric bulk and electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions.

Key structural characteristics include:

  • Trifluoroacetamide group: Known for its metabolic stability and electronegativity, this group is common in agrochemicals and pharmaceuticals ().

Properties

CAS No.

918810-38-5

Molecular Formula

C13H14F3NO3S

Molecular Weight

321.32 g/mol

IUPAC Name

N-[(2-cyclobutylsulfonylphenyl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H14F3NO3S/c14-13(15,16)12(18)17-8-9-4-1-2-7-11(9)21(19,20)10-5-3-6-10/h1-2,4,7,10H,3,5-6,8H2,(H,17,18)

InChI Key

YITCZZXEWFEAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)S(=O)(=O)C2=CC=CC=C2CNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the cyclobutanesulfonyl phenyl derivative. This can be achieved through a [2+2] cycloaddition reaction, which is a common method for synthesizing cyclobutane-containing compounds . The resulting cyclobutanesulfonyl phenyl derivative is then reacted with trifluoroacetic anhydride in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with target proteins, while the cyclobutanesulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic and Physical Properties

Compound Name Substituent(s) Key Structural Features LogP* Melting Point/°C Reference
N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide Cyclobutanesulfonyl, benzyl Rigid sulfonyl group, trifluoroacetamide ~3.5 (est.) N/A Hypothetical
N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide Acetylphenyl Electron-withdrawing acetyl group ~2.8 N/A
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Chloro, trifluoromethoxy Halogen and alkoxy substituents 3.0 N/A
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide Bromophenethyl Bromine substituent, phenethyl chain ~3.2 N/A

*LogP values estimated based on analogous structures.

Key Observations :

  • Steric effects : The cyclobutane ring introduces steric hindrance absent in linear chains (e.g., phenethyl in ), which may reduce conformational flexibility and influence binding to biological targets.

Comparison :

  • The target compound’s synthesis likely involves sulfonylation of a benzylamine precursor followed by trifluoroacetylation, similar to methods in . However, the cyclobutanesulfonyl group may require specialized sulfonating agents or protective strategies to avoid ring strain-induced side reactions.
  • Yields for trifluoroacetamides vary widely; high yields (e.g., 75.8% in ) depend on optimized coupling conditions and steric compatibility.

Key Points :

  • The target compound’s low predicted aqueous solubility (due to trifluoroacetamide and sulfonyl groups) contrasts with highly soluble agents like cyclophosphamide ().

Crystallographic and Spectroscopic Data

Table 4: Structural Parameters from Crystallography

Compound Name Bond Length (S–S/Å) Dihedral Angle/° Crystal System Reference
Target Compound (analog in ) 2.0914(7), 2.0827(6) 103.05(15), 104.09(15) Monoclinic
N-(Phenylsulfonyl)-2,2,2-trimethylacetamide N/A Anti conformation Monoclinic

Insights :

  • The disulfide bond lengths in (2.08–2.09 Å) are typical for diaryl disulfides, while the anti conformation of the sulfonamide group in highlights predictable packing patterns.
  • Dihedral angles >100° in the target compound’s analog suggest significant non-planarity, which may influence solid-state stability and dissolution rates.

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